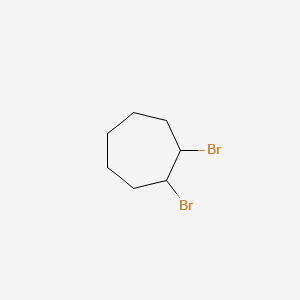

1,2-Dibromocycloheptane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromocycloheptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKOJNVKGNOTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952394 | |

| Record name | 1,2-Dibromocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29974-68-3, 52021-35-9 | |

| Record name | 1,2-Dibromocycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29974-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromocycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029974683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dibromocycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052021359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2-Dibromocycloheptane from Cycloheptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromocycloheptane from cycloheptene (B1346976). The core of this transformation lies in the electrophilic addition of bromine across the double bond of the cycloalkene. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key quantitative data. Due to the limited availability of specific experimental data for this exact transformation in the public domain, the provided protocol and spectral data are based on well-established procedures for analogous alkenes and spectroscopic principles.

Introduction

Vicinal dihalides, such as this compound, are valuable intermediates in organic synthesis. They serve as precursors for a variety of functional group transformations, including dehydrohalogenation to form alkynes and dienes, and as starting materials for the introduction of other functionalities via nucleophilic substitution. The synthesis of this compound is most commonly achieved through the direct bromination of cycloheptene. This reaction is a classic example of electrophilic addition to an alkene and is known for its high efficiency and stereoselectivity.

Reaction Mechanism and Stereochemistry

The addition of bromine to cycloheptene proceeds through an electrophilic addition mechanism. The key intermediate in this reaction is a cyclic bromonium ion, which is formed by the interaction of the bromine molecule with the π-electrons of the cycloheptene double bond. This intermediate is then attacked by a bromide ion in an SN2-like fashion.

The formation of the bridged bromonium ion is crucial as it dictates the stereochemical outcome of the reaction. The nucleophilic attack by the bromide ion occurs from the face opposite to the bromonium ion bridge, resulting in a net anti-addition of the two bromine atoms. This stereospecificity leads to the formation of trans-1,2-dibromocycloheptane as the major product.

Experimental Protocol

Note: The following is a representative experimental protocol adapted from general procedures for the bromination of alkenes.[1][2] Researchers should exercise all necessary safety precautions when handling bromine and chlorinated solvents.

Materials:

-

Cycloheptene

-

Bromine

-

Dichloromethane (B109758) (CH2Cl2) or Carbon Tetrachloride (CCl4)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

-

Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any excess bromine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data

Due to the limited availability of specific experimental data for the bromination of cycloheptene in the cited literature, the following tables provide physical properties of the product and expected spectroscopic data based on analogous compounds.

Table 1: Physical and Chemical Properties of trans-1,2-Dibromocycloheptane

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂Br₂ | [3] |

| Molecular Weight | 255.98 g/mol | [3] |

| CAS Number | 52021-35-9 | [4] |

| Appearance | Expected to be a colorless liquid | |

| Boiling Point | Data not available | |

| Density | Data not available |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following are predicted chemical shift ranges based on the analysis of 1,2-dibromocyclohexane (B1204518) and general NMR principles.[5] Actual experimental values may vary.

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |

| Protons on carbons bearing bromine (CH-Br) | 4.0 - 4.5 | Multiplet | H-1, H-2 |

| Methylene (B1212753) protons adjacent to CH-Br | 1.8 - 2.4 | Multiplet | H-3, H-7 |

| Other methylene protons | 1.4 - 1.8 | Multiplet | H-4, H-5, H-6 |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| Carbons bearing bromine (C-Br) | 55 - 65 | C-1, C-2 |

| Methylene carbons adjacent to C-Br | 30 - 40 | C-3, C-7 |

| Other methylene carbons | 20 - 30 | C-4, C-5, C-6 |

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic addition of bromine to cycloheptene, proceeding through a cyclic bromonium ion intermediate.

Caption: Reaction mechanism for the bromination of cycloheptene.

Experimental Workflow

The logical flow of the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dibromocycloheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of 1,2-dibromocycloheptane isomers. The unique conformational flexibility of the seven-membered cycloheptane (B1346806) ring, in conjunction with the presence of two stereocenters, gives rise to a fascinating array of stereoisomers. Understanding the spatial arrangement of the bromine atoms and the conformational behavior of the cycloheptane ring is crucial for professionals in chemical research and drug development, where stereochemistry often dictates molecular properties and biological activity.

Stereoisomers of this compound

This compound exists as two main diastereomers: cis-1,2-dibromocycloheptane and trans-1,2-dibromocycloheptane. These diastereomers are not interconvertible through bond rotation and possess distinct physical and chemical properties.

cis-1,2-Dibromocycloheptane: A Meso Compound

In the cis isomer, the two bromine atoms are on the same face of the cycloheptane ring. This molecule possesses an internal plane of symmetry that bisects the C1-C2 bond and the opposing C4-C5 bond. Due to this symmetry, cis-1,2-dibromocycloheptane is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive.

trans-1,2-Dibromocycloheptane: A Pair of Enantiomers

In the trans isomer, the two bromine atoms are on opposite faces of the cycloheptane ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, trans-1,2-dibromocycloheptane exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers have identical physical properties, such as boiling point and melting point, but will rotate plane-polarized light in equal and opposite directions. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

The relationship between the different stereoisomers of this compound can be visualized as follows:

Conformational Analysis

Cycloheptane is a flexible ring system that can adopt several conformations, with the twist-chair and chair conformations being the most stable. The introduction of bulky bromine substituents influences the conformational equilibrium of this compound.

In general, substituents on cycloalkane rings prefer to occupy equatorial or pseudo-equatorial positions to minimize steric strain. For trans-1,2-dibromocycloheptane, a conformation with both bromine atoms in pseudo-equatorial positions would be expected to be the most stable. In the case of the cis isomer, one bromine atom would likely occupy a pseudo-axial position while the other is in a pseudo-equatorial position in the most stable conformations.

Data Presentation

While specific experimental data for all isomers of this compound is limited in the literature, the following table summarizes available and analogous data.

| Property | cis-1,2-Dibromocycloheptane | trans-1,2-Dibromocycloheptane |

| Molecular Formula | C₇H₁₂Br₂ | C₇H₁₂Br₂ |

| Molecular Weight | 255.98 g/mol | 255.98 g/mol |

| CAS Number | 29974-68-3 (unspecified stereochemistry) | 52021-35-9 |

| Boiling Point | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Optical Activity | Inactive (meso) | Active (exists as enantiomers) |

Experimental Protocols

Synthesis of this compound via Bromination of Cycloheptene (B1346976)

The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to cycloheptene. This reaction typically proceeds via an anti-addition mechanism, leading to the preferential formation of the trans diastereomer.

Materials:

-

Cycloheptene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, saturated)

-

Sodium sulfate (B86663) (Na₂SO₄) (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the cooled cycloheptene solution with continuous stirring. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product, which will be a mixture of cis- and trans-1,2-dibromocycloheptane, with the trans isomer being the major product.

The general workflow for the synthesis and purification can be visualized as follows:

Separation of cis and trans Isomers

The diastereomeric cis and trans isomers of this compound can be separated based on their different physical properties, primarily polarity and boiling point.

-

Column Chromatography: This is a common laboratory technique for separating diastereomers. A suitable stationary phase (e.g., silica (B1680970) gel) and a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) can be used. The less polar trans isomer is expected to elute first.

-

Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be employed for their separation on a larger scale.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and coupling constants of the methine protons (CH-Br) will be different for the cis and trans isomers due to their different magnetic environments. In the cis isomer, due to the plane of symmetry, the two methine protons are chemically equivalent. In the trans isomer, the methine protons are also chemically equivalent due to a C₂ axis of symmetry. However, the coupling constants between the methine protons and the adjacent methylene (B1212753) protons will differ between the two isomers, reflecting their different dihedral angles.

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum can help distinguish the isomers. The cis isomer, with its plane of symmetry, will show fewer signals than would be expected for an asymmetric molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectra of both isomers will show characteristic C-H and C-Br stretching and bending vibrations. While the overall spectra may be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans diastereomers due to their different molecular symmetries.

-

This guide provides a foundational understanding of the stereochemistry of this compound isomers. Further research and experimental investigation are necessary to fully elucidate the specific properties and behaviors of these compounds. The principles and protocols outlined herein offer a robust framework for researchers and professionals working in the field of stereoselective synthesis and analysis.

Conformational Landscape of cis-1,2-dibromocycloheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cycloheptane (B1346806) ring system, a common motif in natural products and pharmacologically active compounds, presents a complex conformational landscape. This technical guide provides an in-depth analysis of the likely conformational preferences of cis-1,2-dibromocycloheptane. In the absence of direct experimental data for this specific molecule, this paper draws upon established principles of conformational analysis of cycloheptane and its derivatives, particularly insights from analogous cyclohexane (B81311) systems. We explore the fundamental conformations of the cycloheptane ring, the influence of bulky and electronegative substituents, and the expected conformational equilibrium for the cis-1,2-dibromo isomer. Detailed experimental and computational protocols commonly employed for such analyses are also presented to guide future research.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules, and particularly for medium-sized rings like cycloheptane, a thorough understanding of their conformational behavior is paramount for predicting reactivity, designing new catalysts, and developing novel therapeutics. The seven-membered ring of cycloheptane is significantly more flexible than its smaller counterpart, cyclohexane, and exists as a dynamic equilibrium of several low-energy conformations. The introduction of substituents, such as the two bromine atoms in cis-1,2-dibromocycloheptane, profoundly influences this equilibrium by introducing steric and electronic effects. This guide aims to provide a comprehensive theoretical framework for understanding the conformational analysis of cis-1,2-dibromocycloheptane.

The Conformational Manifold of Cycloheptane

Unlike the relatively rigid chair conformation of cyclohexane, cycloheptane can adopt several conformations of comparable energy. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB) . Computational studies have shown that the twist-chair is generally the global minimum, with the boat and chair forms representing higher energy transition states.[1] The energy barrier for pseudorotation between different twist-chair and twist-boat forms is low.[1]

Influence of Substituents on Cycloheptane Conformation

The introduction of substituents on the cycloheptane ring introduces steric and electronic factors that shift the conformational equilibrium. For 1,2-disubstituted cycloheptanes, the relative orientation of the substituents (cis or trans) and their preferred locations (axial-like vs. equatorial-like) in the various conformers determine the overall conformational preference.

In the case of cis-1,2-dibromocycloheptane, the two bromine atoms are on the same side of the ring. This arrangement will lead to significant steric and dipolar interactions that will dictate the most stable conformation. Drawing analogies from the well-studied cyclohexane system, substituents generally prefer equatorial positions to minimize steric strain.[2]

Predicted Conformational Equilibrium for cis-1,2-dibromocycloheptane

For a cis-1,2-disubstituted cycloalkane, one substituent will typically occupy an axial-like position while the other occupies an equatorial-like position in the most stable chair-like conformations. In the case of cis-1,2-dibromocycloheptane, the twist-chair conformation would likely have one bromine in a pseudo-axial and one in a pseudo-equatorial position.

The conformational equilibrium will be a dynamic interplay between minimizing the steric bulk of the bromine atoms and mitigating the dipole-dipole repulsion between the two C-Br bonds. The gauche interaction between the two bromine atoms in a cis configuration also contributes to the overall energy.

Quantitative Data (Analogous Systems)

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.70 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

| -tBu | >4.5 |

Data adapted from standard organic chemistry textbooks.

The relatively small A-value of bromine compared to a methyl or tert-butyl group suggests that the steric hindrance from a single axial bromine is less severe. However, in cis-1,2-dibromocycloheptane, the gauche interaction and dipole-dipole repulsion between the two adjacent C-Br bonds will be significant factors.

Experimental and Computational Protocols

The conformational analysis of a molecule like cis-1,2-dibromocycloheptane would typically involve a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a pure sample of cis-1,2-dibromocycloheptane in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the predominant conformation. For a dynamic system, the observed coupling constants will be a population-weighted average of the coupling constants in each conformer.

-

¹³C NMR Spectroscopy: At low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the observation of separate signals for each conformer. The relative integration of these signals provides the population of each conformer, from which the free energy difference (ΔG°) can be calculated.[3]

-

Dynamic NMR (DNMR): By acquiring spectra at various temperatures, the rate of conformational interconversion can be determined, providing information about the energy barriers between conformers.

X-ray Crystallography:

-

Crystal Growth: Grow single crystals of cis-1,2-dibromocycloheptane, typically by slow evaporation of a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to obtain the precise three-dimensional arrangement of the atoms in the solid state. This provides definitive information about the conformation adopted in the crystal lattice, which is often the lowest energy conformation.

Computational Protocols

Molecular Mechanics (MM):

-

Structure Input: Build the structure of cis-1,2-dibromocycloheptane in a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS3e) to identify all low-energy conformers.

-

Energy Minimization: Optimize the geometry of each identified conformer to find the local energy minima. This provides the relative steric energies of the different conformations.

Quantum Mechanics (QM):

-

Geometry Optimization: Take the low-energy conformers identified by molecular mechanics and perform further geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[1]

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

NMR Chemical Shift and Coupling Constant Prediction: Use methods like GIAO (Gauge-Including Atomic Orbital) to predict NMR chemical shifts and coupling constants for each conformer. These predicted values can then be compared with experimental data to validate the computational model.

Conclusion

The conformational analysis of cis-1,2-dibromocycloheptane presents a fascinating case study in the stereochemical principles governing medium-sized rings. Based on the foundational understanding of cycloheptane's conformational landscape and the influence of substituents, it is predicted that the molecule exists as a dynamic equilibrium of twist-chair conformers, with the bromine atoms occupying pseudo-axial and pseudo-equatorial positions. The precise determination of the dominant conformer and the energy barriers between them awaits detailed experimental and computational investigation. The protocols outlined in this guide provide a roadmap for such future studies, which will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.

References

1H NMR spectrum of trans-1,2-dibromocycloheptane

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of trans-1,2-dibromocycloheptane

This guide provides a detailed analysis and predicted ¹H NMR spectrum for trans-1,2-dibromocycloheptane, intended for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for trans-1,2-dibromocycloheptane, this guide utilizes data from analogous compounds, namely trans-1,2-dibromocyclohexane, to predict the spectral characteristics.

Predicted ¹H NMR Data

The ¹H NMR spectrum of trans-1,2-dibromocycloheptane is predicted to exhibit distinct signals corresponding to the methine protons attached to the bromine-bearing carbons and the methylene (B1212753) protons of the cycloheptane (B1346806) ring. The electron-withdrawing nature of the bromine atoms will cause a significant downfield shift for the adjacent methine protons (H-1 and H-2). The methylene protons are expected to appear in the more shielded, upfield region of the spectrum. Due to the conformational flexibility of the seven-membered ring, the methylene protons are likely to be chemically non-equivalent, leading to complex multiplets.

The predicted quantitative data for the ¹H NMR spectrum of trans-1,2-dibromocycloheptane, recorded in CDCl₃, is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1, H-2 (CH-Br) | 4.4 - 4.6 | Multiplet | - |

| H-3, H-7 (CH₂) | 2.3 - 2.5 | Multiplet | - |

| H-4, H-5, H-6 (CH₂) | 1.4 - 1.9 | Multiplet | - |

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed protocol for the acquisition of a ¹H NMR spectrum of a liquid sample such as trans-1,2-dibromocycloheptane.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of trans-1,2-dibromocycloheptane into a clean, dry vial.

-

To the vial, add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Ensure the solvent is of high purity (≥99.8% D).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a standard broadband probe.

-

Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.

-

Acquire the ¹H NMR spectrum using the following typical parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Receiver Gain: Set automatically by the instrument.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 10 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals.

Visualization of Proton Environments

The following diagram illustrates the molecular structure of trans-1,2-dibromocycloheptane and the distinct proton environments.

Caption: Molecular structure of trans-1,2-dibromocycloheptane with distinct proton environments highlighted.

In-Depth Technical Guide to the Physical Properties of 1,2-Dibromocycloheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,2-dibromocycloheptane, a halogenated cycloalkane of interest in synthetic organic chemistry. The document details available data for both cis and trans stereoisomers, outlines experimental protocols for their synthesis and purification, and includes spectroscopic information crucial for their characterization.

Core Physical and Chemical Properties

This compound exists as two primary stereoisomers: cis-1,2-dibromocycloheptane and trans-1,2-dibromocycloheptane. Their distinct spatial arrangements of the bromine atoms lead to differences in their physical properties.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Br₂ | [1] |

| Molecular Weight | 255.98 g/mol | [1] |

| CAS Number | 29974-68-3 (unspecified stereochemistry) | [1] |

| IUPAC Name | This compound | [1] |

Stereoisomer-Specific Properties

Quantitative data for the cis-isomer is limited in readily available literature. The data for the trans-isomer is more commonly reported, including some calculated values.

Table 1: Physical Properties of trans-1,2-Dibromocycloheptane

| Property | Value | Source |

| CAS Number | 52021-35-9 | |

| Boiling Point | 241.5 °C at 760 mmHg | |

| Density | 1.674 g/cm³ | |

| Vapor Pressure | 0.0554 mmHg at 25°C | |

| Flash Point | 108.7 °C | |

| Melting Point (T_fus) | 287.87 K (14.72 °C) (calculated) | |

| logP (Octanol/Water Partition Coefficient) | 3.478 (calculated) | |

| Water Solubility (log₁₀WS) | -3.73 (calculated, in mol/L) |

Table 2: Predicted Physical Properties of cis-1,2-Dibromocycloheptane

Based on trends observed in analogous cyclic dihalides, the following properties for the cis-isomer can be anticipated. Generally, cis isomers of 1,2-dihalocycloalkanes exhibit a higher dipole moment, which can lead to a higher boiling point compared to their trans counterparts. However, the less efficient crystal lattice packing of the cis isomer often results in a lower melting point.

| Property | Predicted Value/Trend | Rationale |

| Boiling Point | Slightly higher than the trans-isomer | Higher dipole moment |

| Melting Point | Lower than the trans-isomer | Less efficient crystal packing |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Similar to other haloalkanes[1][2][3][4][5] |

Haloalkanes are generally soluble in nonpolar organic solvents due to the "like dissolves like" principle, where the intermolecular forces (primarily London dispersion forces) are similar between the solute and the solvent.[1][2] Their solubility in water is low because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions with the haloalkane.[3][4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, standard organic chemistry procedures for the bromination of alkenes can be readily adapted.

Stereoselective Synthesis of trans-1,2-Dibromocycloheptane

The synthesis of the trans-isomer is typically achieved through the electrophilic addition of bromine to cycloheptene (B1346976). This reaction proceeds via a bromonium ion intermediate, leading to anti-addition of the bromine atoms.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptene in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution in an ice bath (0 °C).

-

Bromine Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the stirred cycloheptene solution. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be dropwise to control the reaction temperature and prevent side reactions.

-

Reaction Monitoring: Continue the addition until a faint persistent bromine color is observed, indicating the complete consumption of the alkene.

-

Workup: After the reaction is complete, wash the organic solution with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Stereoselective Synthesis of cis-1,2-Dibromocycloheptane

The synthesis of the cis-isomer is more complex and typically involves a multi-step process to achieve syn-addition of the bromine atoms. A common strategy involves the epoxidation of the alkene followed by ring-opening.

Methodology:

-

Epoxidation: React cycloheptene with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in an inert solvent like dichloromethane to form cycloheptene oxide.

-

Ring Opening: The epoxide is then opened with a bromide source. This can be a more challenging step to control stereoselectively to the cis-dibromide. An alternative, though less common, method for syn-dihydroxylation followed by conversion of the diol to the dibromide might be considered. A more direct, but less common, method for syn-dibromination would be required for a more efficient synthesis.

-

Purification: The resulting product mixture would require careful purification, likely through column chromatography, to isolate the desired cis-1,2-dibromocycloheptane from any trans-isomer and other byproducts.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Methine protons (CH-Br): Expected to appear in the downfield region, likely between δ 3.5 and 4.5 ppm, due to the deshielding effect of the adjacent bromine atoms. The chemical shift and multiplicity will differ between the cis and trans isomers due to their different dihedral angles and magnetic environments.[6] - Methylene protons (-CH₂-): A complex series of multiplets is expected in the upfield region (δ 1.0 - 2.5 ppm). |

| ¹³C NMR | - Carbons bearing bromine (C-Br): These carbons will be significantly deshielded and are expected to resonate in the range of δ 50-70 ppm.[7][8][9][10] - Other ring carbons: These will appear at higher field (more upfield) compared to the C-Br carbons. |

| IR Spectroscopy | An IR spectrum for trans-1,2-dibromocycloheptane is available from the NIST WebBook.[11] - C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹ for the sp³ C-H bonds. - CH₂ bending (scissoring): An absorption around 1465 cm⁻¹ is anticipated. - C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 700 cm⁻¹, is expected. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1) is expected at m/z values corresponding to the molecular weight (256, 258, 260).[12] - Fragmentation: Common fragmentation pathways for haloalkanes include the loss of a bromine atom (M-Br)⁺ and the loss of HBr (M-HBr)⁺.[13][14][15] |

Visualizations

Caption: Stereoselective synthesis pathways to cis- and trans-1,2-dibromocycloheptane.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. quora.com [quora.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. trans-1,2-Dibromocycloheptane [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Bromination of Cycloheptene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the electrophilic addition of bromine to cycloheptene (B1346976), a fundamental reaction in organic chemistry. The guide details the core reaction mechanism, stereochemical outcomes, kinetic data, and competing reaction pathways. Detailed experimental protocols and workflow visualizations are provided to support practical application in a research and development setting.

Core Mechanism: Electrophilic Addition

The reaction of cycloheptene with molecular bromine (Br₂) is a classic example of electrophilic addition, where the electron-rich pi (π) bond of the alkene acts as a nucleophile. The reaction proceeds through a well-established mechanism involving a cyclic intermediate, which dictates the stereochemical outcome of the product.

The process begins with the polarization of the bromine molecule as it approaches the π-electron cloud of the cycloheptene double bond.[1][2][3] This induced dipole makes one bromine atom electrophilic. The π electrons from the alkene attack the electrophilic bromine atom, while simultaneously, a lone pair from that same bromine atom attacks one of the double-bonded carbons.[1][4] This concerted process leads to the formation of a three-membered ring intermediate known as a cyclic bromonium ion, with the positive charge located on the bromine atom, and a bromide ion (Br⁻).[2][3][5]

The reaction concludes when the bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion.[1][5] This attack occurs from the side opposite to the bulky bromonium ion ring, in a process analogous to an Sₙ2 reaction.[6] This "backside attack" forces the ring to open and results in the two bromine atoms being added to opposite faces of the original double bond.[4][6][7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of cis- and trans-1,2-Dibromocycloheptane

An In-Depth Technical Guide to the Cis and Trans Isomers of 1,2-Dibromocycloheptane

This guide provides a comprehensive overview of the synthesis, conformational analysis, and spectroscopic properties of the cis and trans isomers of this compound. Due to the limited availability of direct experimental data for these specific molecules, this document relies on established principles of stereochemistry and conformational analysis, drawing analogies from well-studied cyclohexane (B81311) and cyclopentane (B165970) derivatives.

The synthesis of vicinal dihalides from alkenes is a fundamental transformation in organic chemistry. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism.

Synthesis of trans-1,2-Dibromocycloheptane

The reaction of cycloheptene (B1346976) with molecular bromine (Br₂) typically proceeds through an anti-addition mechanism.[1][2][3] This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the face opposite to the bromonium ion bridge.[4] This backside attack results in the exclusive formation of the trans isomer.

Experimental Protocol: Bromination of Cycloheptene

-

Materials: Cycloheptene, bromine (or a source of electrophilic bromine such as N-bromosuccinimide), a non-polar, aprotic solvent (e.g., dichloromethane, carbon tetrachloride).

-

Procedure:

-

Dissolve cycloheptene in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cycloheptene solution with stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any excess bromine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield trans-1,2-dibromocycloheptane.

-

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Synthesis of cis-1,2-Dibromocycloheptane

The synthesis of cis-1,2-dibromocycloheptane is less straightforward and cannot be achieved by the direct bromination of cycloheptene. A potential, though less common, method could involve a syn-addition pathway, which is not typical for bromine addition. Alternative multi-step strategies would likely be required, potentially involving the opening of a cycloheptene oxide followed by substitution reactions with stereochemical control. However, specific, well-established protocols for the high-yield synthesis of cis-1,2-dibromocycloheptane are not readily found in the literature.

Conformational Analysis

Cycloheptane (B1346806) is a flexible seven-membered ring that exists as a dynamic equilibrium of several conformations, with the twist-chair and twist-boat being the most stable.[5][6][7] The introduction of two bulky bromine substituents at adjacent positions significantly influences the conformational preferences of the ring.

-

trans-1,2-Dibromocycloheptane: In the trans isomer, the two bromine atoms are on opposite faces of the ring. The molecule will adopt a conformation that minimizes steric interactions between the bromine atoms and the hydrogen atoms on the ring. The most stable conformations are likely to be twist-chair forms where the bulky bromine atoms can occupy pseudo-equatorial positions to reduce steric strain.

-

cis-1,2-Dibromocycloheptane: In the cis isomer, the two bromine atoms are on the same face of the ring. This arrangement will likely lead to significant steric strain. The cycloheptane ring will contort to a conformation that moves the two bromine atoms as far apart as possible while also minimizing other steric interactions.

Spectroscopic Characterization

The cis and trans isomers of this compound can be distinguished by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers are expected to show significant differences in the chemical shifts and coupling constants of the protons attached to the bromine-bearing carbons (the methine protons).

| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Vicinal Coupling Constants (³J, Hz) |

| trans | H-C(1)-Br, H-C(2)-Br | ~4.0 - 4.5 | Multiplet | Variable, depending on dihedral angles in the dominant conformation. A large trans-diaxial coupling (~8-12 Hz) might be observed if a chair-like conformation is significantly populated. |

| cis | H-C(1)-Br, H-C(2)-Br | ~4.2 - 4.7 | Multiplet | Generally smaller couplings are expected compared to the trans-diaxial interaction in the trans isomer, likely in the range of 2-6 Hz. |

Note: The predicted chemical shifts are estimates and can be influenced by the solvent and the specific conformations adopted.

The key distinguishing feature in the ¹H NMR spectrum will be the vicinal coupling constants (³J) between the methine protons and the adjacent methylene (B1212753) protons. According to the Karplus relationship, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.[8][9] In the trans isomer, a conformation with the two bromine atoms in pseudo-axial positions would lead to a large dihedral angle between the axial methine proton and the adjacent axial methylene proton, resulting in a large coupling constant. In the cis isomer, such a trans-diaxial relationship is not possible, and smaller coupling constants are expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the two isomers are also expected to differ, although the differences may be less pronounced than in the ¹H NMR spectra.

| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |

| trans | C(1)-Br, C(2)-Br | ~55 - 65 |

| Other CH₂ | ~25 - 40 | |

| cis | C(1)-Br, C(2)-Br | ~50 - 60 |

| Other CH₂ | ~25 - 40 |

Note: The predicted chemical shifts are estimates.

Due to the greater steric hindrance in the cis isomer, the carbon atoms bearing the bromine atoms may experience a shielding effect, causing them to appear at a slightly upfield (lower ppm) chemical shift compared to the trans isomer.

Visualizations

Synthesis of trans-1,2-Dibromocycloheptane

Caption: Reaction pathway for the synthesis of trans-1,2-dibromocycloheptane.

Conformational Equilibrium of trans-1,2-Dibromocycloheptane

Caption: Conformational equilibrium of trans-1,2-dibromocycloheptane.

Conclusion

The cis and trans isomers of this compound are distinct stereoisomers whose synthesis and properties are dictated by fundamental principles of organic chemistry. The trans isomer is readily synthesized by the anti-addition of bromine to cycloheptene. The conformational flexibility of the seven-membered ring leads to a complex mixture of conformers, with the twist-chair forms being the most stable. The stereochemical differences between the cis and trans isomers are expected to be clearly distinguishable by ¹H NMR spectroscopy, particularly through the analysis of vicinal coupling constants. While direct experimental data for these specific compounds is sparse, this guide provides a robust theoretical framework for understanding their chemistry, based on well-established principles and analogies to related cyclic systems.

References

- 1. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. youtube.com [youtube.com]

- 4. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Conformational Stability of 1,2-Dibromocycloheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cycloheptanes is of significant interest in medicinal chemistry and materials science due to its influence on molecular recognition, reactivity, and biological activity. This technical guide provides a comprehensive overview of the principles and methodologies used to analyze the conformational stability of 1,2-dibromocycloheptane. While specific experimental data for this molecule is limited in the public domain, this document extrapolates from the well-established conformational preferences of the cycloheptane (B1346806) ring and the known effects of halogen substitution on cycloalkanes. It details the theoretical and experimental approaches that are paramount for such an analysis, including computational chemistry methods and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide serves as a foundational resource for researchers engaged in the study of seven-membered ring systems and their halogenated derivatives.

Introduction to the Conformational Analysis of Cycloheptane

Cycloheptane, the parent ring of this compound, is a highly flexible system that does not possess a single, rigid low-energy conformation like the chair of cyclohexane. Instead, it exists as a dynamic equilibrium between several conformers. The two primary families of conformations are the twist-chair and the twist-boat.[1] Computational studies have consistently shown that the twist-chair conformation is the most stable, representing the global energy minimum.[2] The boat and chair conformations are higher in energy and are typically transition states or lie on the pseudorotational pathway.[2]

The introduction of substituents, such as the two bromine atoms in this compound, significantly complicates this conformational landscape. The steric and electronic effects of the bromine atoms will influence the relative energies of the different conformers and the barriers to interconversion between them. For trans-1,2-dibromocycloheptane, the bromine atoms can adopt pseudo-axial or pseudo-equatorial orientations, leading to a number of possible diastereomeric conformers.

Theoretical and Computational Methodologies

Computational chemistry is a powerful tool for elucidating the conformational preferences of flexible molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.[3]

Computational Protocol

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Conformer Generation: A systematic or random conformational search is performed to identify all possible low-energy structures. This can be achieved through molecular mechanics force fields.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as DFT. A common choice of functional and basis set for halogenated organic molecules is B3LYP with a 6-311+G(d,p) basis set.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated computational method, such as coupled-cluster theory (e.g., CCSD(T)).[2]

-

Solvent Effects: The influence of a solvent on the conformational equilibrium can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).

Experimental Methodologies for Conformer Analysis

Experimental techniques, particularly NMR spectroscopy, are crucial for validating computational predictions and providing insights into the conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a primary experimental method for studying conformational equilibria. By cooling the sample, the rate of interconversion between conformers can be slowed down sufficiently on the NMR timescale to allow for the observation of signals from individual conformers.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl3, or deuterated methylene (B1212753) chloride, CD2Cl2).

-

Data Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing until significant spectral changes are observed.

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of the protons and carbons in each conformer will be different due to the different magnetic environments in the pseudo-axial and pseudo-equatorial positions.

-

Coupling Constants: The vicinal (3JHH) coupling constants are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants, the dominant conformation and the dihedral angles of the ring can be inferred.

-

Integration: At low temperatures where the conformers are "frozen out," the relative populations of the conformers can be determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG) between the conformers can then be calculated using the following equation:

ΔG = -RT ln(Keq)

where R is the gas constant, T is the temperature in Kelvin, and Keq is the equilibrium constant (the ratio of the conformer populations).

-

Predicted Conformational Preferences of this compound

-

Steric Hindrance: Conformations that place the bulky bromine atoms in pseudo-equatorial positions will generally be favored over those with pseudo-axial bromine atoms to minimize steric strain.

-

Dipole-Dipole Interactions: The C-Br bonds are polar. The relative orientation of these dipoles will affect the conformational stability. Conformations that minimize the repulsion between the C-Br dipoles will be lower in energy.

It is expected that the most stable conformer of trans-1,2-dibromocycloheptane will be a twist-chair with both bromine atoms in pseudo-equatorial positions.

Data Summary

The following table summarizes the expected key conformers of cycloheptane, which serve as the basis for understanding the conformational landscape of its disubstituted derivatives.

| Conformer Family | Relative Energy (kcal/mol) - Cycloheptane | Key Structural Features |

| Twist-Chair | 0.0 (Global Minimum)[2] | Characterized by a C2 axis of symmetry. |

| Chair | ~1.4 | Possesses a Cs plane of symmetry. |

| Twist-Boat | ~2.3 | Features a C2 axis of symmetry. |

| Boat | ~2.6 | Characterized by a Cs plane of symmetry. |

Note: The relative energies are for the parent cycloheptane ring and will be altered by the presence of the bromine substituents in this compound.

Logical Workflow for Conformational Analysis

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of this compound, integrating both computational and experimental approaches.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound is a complex but tractable problem that can be addressed through a synergistic application of computational chemistry and experimental NMR spectroscopy. While direct experimental data for this specific molecule is not abundant, the principles derived from the study of cycloheptane and other halogenated cycloalkanes provide a strong foundation for predicting its behavior. The twist-chair conformation is expected to be the most stable, with the bromine substituents preferentially occupying pseudo-equatorial positions to minimize steric strain. The methodologies and workflows detailed in this guide provide a robust framework for researchers to conduct a thorough conformational analysis of this compound and other substituted seven-membered ring systems, which is essential for rational drug design and the development of new materials.

References

The Genesis of 1,2-Dibromocycloheptane: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles behind the discovery and synthesis of 1,2-dibromocycloheptane. While a singular, seminal publication marking its "discovery" is not readily identifiable in the historical chemical literature, its existence and synthesis are a direct and logical extension of the well-established principles of electrophilic halogenation of alkenes. The first synthesis would have been achieved through the direct bromination of cycloheptene (B1346976), a reaction analogous to the extensively documented bromination of other cycloalkenes.[1][2] This guide will therefore focus on the established, reliable methods for its synthesis, underpinned by a detailed examination of the reaction mechanism and experimental protocols.

Core Synthesis: Electrophilic Addition of Bromine to Cycloheptene

The primary and most efficient route to this compound is the electrophilic addition of molecular bromine (Br₂) to cycloheptene. This reaction is a cornerstone of organic synthesis, valued for its high yield and stereospecificity.[3][4]

Reaction Mechanism

The reaction proceeds via a well-understood mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms to the cycloheptane (B1346806) ring.[5][6]

Caption: Reaction mechanism for the bromination of cycloheptene.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the well-established synthesis of 1,2-dibromocyclohexane (B1204518) and is expected to yield this compound with high efficiency.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Cycloheptene | 96.18 | 10.0 g | 0.104 |

| Bromine | 159.81 | 16.6 g (5.3 mL) | 0.104 |

| Dichloromethane (B109758) | 84.93 | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | ~5 g | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cycloheptene (10.0 g, 0.104 mol) in 50 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Bromine: Prepare a solution of bromine (16.6 g, 0.104 mol) in 50 mL of dichloromethane and place it in the dropping funnel. Add the bromine solution dropwise to the stirred cycloheptene solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes at room temperature. The solution should be colorless or pale yellow.

-

Quenching: If any unreacted bromine remains, add a few drops of saturated sodium thiosulfate (B1220275) solution until the color disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.[7][8]

| Property | Value |

| Molecular Formula | C₇H₁₂Br₂ |

| Molecular Weight | 255.98 g/mol |

| CAS Number | 29974-68-3 |

| Boiling Point | 241.5 °C at 760 mmHg |

| Density | 1.674 g/cm³ |

| LogP | 3.48 |

Further characterization would typically involve spectroscopic analysis:

-

¹H NMR: Expected to show complex multiplets in the aliphatic region. The protons attached to the carbon atoms bearing bromine would be shifted downfield.

-

¹³C NMR: Two signals are expected for the carbon atoms bonded to bromine in the range of 40-60 ppm, with the remaining five methylene (B1212753) carbons appearing at higher field.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound, with peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

Conclusion

The synthesis of this compound is a straightforward and well-understood process, relying on the fundamental principles of electrophilic addition. This guide provides the necessary theoretical background and a detailed experimental protocol for its successful preparation in a laboratory setting. The stereospecific nature of the bromination reaction, leading to the trans-isomer, is a key feature of this transformation. This compound serves as a valuable intermediate in organic synthesis, allowing for further functionalization of the cycloheptane ring.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BrominationCyclohexene [ursula.chem.yale.edu]

- 6. youtube.com [youtube.com]

- 7. This compound | C7H12Br2 | CID 141537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

Theoretical Calculation of 1,2-Dibromocycloheptane Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the three-dimensional structure and conformational landscape of 1,2-dibromocycloheptane. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide leverages established principles of conformational analysis of seven-membered rings and draws upon data from analogous compounds, such as dihalocyclohexanes and cycloheptane (B1346806) itself. This document outlines the theoretical methodologies, predicts the stable conformers of both cis- and trans-1,2-dibromocycloheptane, and presents anticipated structural and spectroscopic data. Furthermore, it provides detailed experimental protocols for the synthesis and characterization of the title compound, offering a complete resource for researchers in the fields of computational chemistry, stereochemistry, and drug design.

Introduction

Cycloheptane and its derivatives are important structural motifs in many natural products and pharmacologically active molecules. The inherent flexibility of the seven-membered ring leads to a complex conformational landscape, which can significantly influence the biological activity and physical properties of these compounds. This compound, with its two stereogenic centers and the presence of bulky, electronegative bromine atoms, presents a particularly interesting case for conformational analysis. Understanding the preferred three-dimensional arrangement of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential as a building block in organic synthesis.

This guide will delve into the theoretical calculations required to elucidate the structure of this compound, focusing on the identification of the most stable conformers and the quantification of their geometric and energetic properties.

Theoretical Methodology

The theoretical investigation of the this compound structure involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

A logical workflow for the theoretical calculation is outlined below:

The key steps in this workflow are:

-

Initial Structure Generation: Generation of initial 3D structures for both cis- and trans-1,2-dibromocycloheptane.

-

Conformational Search: A systematic or stochastic search for all possible low-energy conformers. Due to the flexibility of the seven-membered ring, methods like molecular mechanics (e.g., with MMFF94 force field) are suitable for an initial exploration of the potential energy surface.

-

DFT Geometry Optimization: The low-energy conformers identified from the conformational search are then subjected to full geometry optimization using DFT. A common and reliable functional for this purpose is B3LYP, paired with a triple-zeta basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) to accurately describe the electron distribution around the bromine atoms.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step is crucial to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

-

Single-Point Energy Calculation: To obtain more accurate relative energies between conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the coupled-cluster method with single and double and perturbative triple excitations (CCSD(T)).

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of the stable conformers. These theoretical spectra can then be compared with experimental data.

Conformational Analysis of this compound

The conformational space of cycloheptane is dominated by four main families of conformers: the twist-chair (TC) , the chair (C) , the twist-boat (TB) , and the boat (B) . For substituted cycloheptanes, the relative energies of these conformers are influenced by steric and electronic effects of the substituents.

trans-1,2-Dibromocycloheptane

For trans-1,2-dibromocycloheptane, the two bromine atoms can occupy either diaxial-like or diequatorial-like positions in the various ring conformations. The interplay between steric hindrance of the bulky bromine atoms and dipole-dipole interactions will determine the most stable arrangements. Based on studies of similar dihalocycloalkanes, it is expected that the twist-chair conformers will be the most stable.

The relationship between the major conformers of trans-1,2-dibromocycloheptane is depicted below:

cis-1,2-Dibromocycloheptane

In the cis isomer, one bromine atom will occupy an axial-like position while the other is in an equatorial-like position. Again, the twist-chair conformation is predicted to be the most stable. The conformational equilibrium will be governed by the minimization of steric strain and unfavorable dipole-dipole interactions.

Predicted and Experimental Data

While specific computational data for this compound is scarce in the literature, we can infer expected values based on calculations for similar molecules and experimental data from analogous compounds.

Geometrical Parameters (Inferred)

The following table presents inferred geometrical parameters for the most stable twist-chair conformer of trans-1,2-dibromocycloheptane, based on DFT calculations of similar dihalocycloalkanes.

| Parameter | trans-1,2-Dibromocycloheptane (diaxial-like) | trans-1,2-Dibromocycloheptane (diequatorial-like) |

| Bond Lengths (Å) | ||

| C-C | 1.53 - 1.55 | 1.53 - 1.55 |

| C-Br | ~1.97 | ~1.96 |

| C-H | 1.09 - 1.10 | 1.09 - 1.10 |

| **Bond Angles (°) ** | ||

| C-C-C | 114 - 118 | 114 - 118 |

| C-C-Br | 109 - 112 | 110 - 113 |

| Br-C-C-Br (Dihedral) | ~170 - 180 | ~60 - 70 |

Relative Conformational Energies (Inferred)

The relative energies of the different conformers are crucial for determining the equilibrium populations. The twist-chair is expected to be the global minimum.

| Conformer Family | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.0 |

| Chair (C) | 1.0 - 2.0 |

| Twist-Boat (TB) | 2.0 - 4.0 |

| Boat (B) | > 4.0 |

For trans-1,2-dibromocycloheptane, the diequatorial-like arrangement in the twist-chair conformation is likely to be slightly more stable than the diaxial-like arrangement due to reduced steric hindrance.

Spectroscopic Data (Inferred)

Predicted and analogous experimental spectroscopic data are summarized below.

| Spectroscopic Data | Inferred/Analogous Values |

| ¹H NMR (ppm) | |

| CH-Br (trans, axial-like) | 4.3 - 4.6 |

| CH-Br (trans, equatorial-like) | 3.9 - 4.2 |

| CH-Br (cis) | 4.0 - 4.4 |

| CH₂ | 1.4 - 2.5 |

| ¹³C NMR (ppm) | |

| CH-Br | 50 - 60 |

| CH₂ | 25 - 40 |

| IR Frequencies (cm⁻¹) | |

| C-H stretch | 2850 - 3000 |

| CH₂ bend | 1440 - 1470 |

| C-Br stretch | 550 - 650 |

Experimental Protocols

Synthesis of trans-1,2-Dibromocycloheptane

Reaction: Bromination of cycloheptene (B1346976).

Procedure:

-

Dissolve cycloheptene (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred solution of cycloheptene. The red-brown color of the bromine should disappear upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Synthesis of cis-1,2-Dibromocycloheptane

The synthesis of the cis isomer is more challenging and typically involves a multi-step process or the use of specific brominating agents that favor syn-addition, which are less common. An alternative approach involves the epoxidation of cycloheptene followed by ring-opening with a bromide source, which can lead to the trans-bromohydrin, followed by conversion to the cis-dibromide.

Characterization

The synthesized products should be characterized by the following spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the stereochemistry. The coupling constants between the protons on the bromine-bearing carbons can provide valuable information about the dihedral angle and thus the conformation.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-Br stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Conclusion

This technical guide has provided a detailed theoretical framework for the structural and conformational analysis of this compound. While direct computational and experimental data for this specific molecule are limited, by applying established principles and drawing parallels with analogous systems, we have been able to predict the key structural features and spectroscopic properties of its cis and trans isomers. The provided methodologies and experimental protocols offer a solid foundation for researchers to further investigate this and other substituted cycloheptane systems. Future work should focus on dedicated high-level computational studies and detailed experimental characterization to validate and refine the predictions made in this guide.

Methodological & Application

Application Notes and Protocols: Dehydrobromination of 1,2-dibromocycloheptane with Potassium tert-butoxide

Introduction

This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,2-dibromocycloheptane using potassium tert-butoxide. This reaction is a classic example of an E2 (bimolecular elimination) reaction, a fundamental transformation in organic synthesis. Potassium tert-butoxide (KOt-Bu) is a strong, sterically hindered base, which influences the regioselectivity and stereoselectivity of the elimination. The reaction proceeds via a two-step elimination process. The initial dehydrobromination of the vicinal dibromide yields 1-bromocycloheptene. Upon treatment with a second equivalent or excess of the base, a subsequent elimination occurs to form a conjugated system, 1,3-cycloheptadiene (B1346008), which is detectable by UV spectroscopy.

Reaction Principle and Mechanism

The reaction proceeds through two sequential E2 eliminations. The E2 mechanism is a concerted, one-step process where the base abstracts a proton (H) anti-periplanar to the leaving group (Br), leading to the formation of a double bond.

-

First Elimination: Potassium tert-butoxide abstracts a proton from a carbon adjacent to one of the bromine-bearing carbons. This results in the formation of 1-bromocycloheptene, tert-butanol, and potassium bromide.

-

Second Elimination: A second molecule of potassium tert-butoxide abstracts an allylic proton from 1-bromocycloheptene. This elimination is regioselective, leading to the formation of the thermodynamically more stable conjugated diene, 1,3-cycloheptadiene.

The bulky nature of the tert-butoxide anion plays a crucial role, though in this specific sequence, the formation of the conjugated diene is the primary driving force in the second step.

Experimental Protocols

Safety Precautions

-

Potassium tert-butoxide (KOt-Bu): Highly flammable, corrosive, and reacts violently with water.[1][2] It causes severe skin and eye burns.[3][4] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible chemical-resistant gloves.[3][4]

-

This compound: Irritant. Avoid skin and eye contact.

-

Solvents (THF, Diethyl Ether): Highly flammable. Ensure there are no ignition sources nearby.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Supplier |

| This compound | 257.97 | ~1.65 (est.) | >97% | Standard Supplier |

| Potassium tert-butoxide | 112.21 | 0.910 | >98% | Standard Supplier |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | >99.9% | Standard Supplier |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous | Standard Supplier |

| Saturated aq. NH₄Cl | - | - | - | Lab Prepared |

| Anhydrous MgSO₄ | 120.37 | 2.66 | Granular | Standard Supplier |

Detailed Experimental Procedure

Objective: To synthesize 1,3-cycloheptadiene from this compound.

Reaction Scheme: this compound → 1-bromocycloheptene → 1,3-cycloheptadiene

Procedure:

-

Reaction Setup:

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar.

-